1-Bromo-2,3-difluorobenzene

Catalog No.
S671734
CAS No.
38573-88-5
M.F
C6H3BrF2
M. Wt
192.99 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Bromo-2,3-difluorobenzene

CAS Number

38573-88-5

Product Name

1-Bromo-2,3-difluorobenzene

IUPAC Name

1-bromo-2,3-difluorobenzene

Molecular Formula

C6H3BrF2

Molecular Weight

192.99 g/mol

InChI

InChI=1S/C6H3BrF2/c7-4-2-1-3-5(8)6(4)9/h1-3H

InChI Key

RKWWASUTWAFKHA-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1)Br)F)F

Canonical SMILES

C1=CC(=C(C(=C1)Br)F)F

The exact mass of the compound 1-Bromo-2,3-difluorobenzene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

1-Bromo-2,3-difluorobenzene (CAS: 38573-88-5) is a highly versatile halogenated aromatic building block characterized by a bromine atom adjacent to two ortho-fluorine atoms. In industrial and laboratory procurement, it is primarily sourced as a precursor for introducing the 2,3-difluorophenyl moiety into complex molecules via lithium-halogen exchange, Grignard formation, or palladium-catalyzed cross-coupling reactions (such as Suzuki and Negishi couplings) [1]. The compound is a colorless to pale yellow liquid with a boiling point of approximately 157-158 °C, offering excellent solubility in standard organic solvents and high stability under standard handling conditions . Its unique substitution pattern imparts a strong lateral dipole moment and specific steric constraints, making it a critical raw material in the synthesis of advanced active pharmaceutical ingredients (APIs), including KRAS G12C inhibitors and CGRP receptor antagonists, as well as in the formulation of high-performance liquid crystals [REFS-1, REFS-3].

Substituting 1-bromo-2,3-difluorobenzene with closely related isomers, such as 1-bromo-2,4-difluorobenzene or 1-bromo-3,4-difluorobenzene, fundamentally alters the electronic and physical properties of the downstream products, leading to application failure [1]. In materials science, the 2,3-difluoro substitution pattern generates a strong lateral dipole moment perpendicular to the molecular axis; replacing it with a 3,4-difluoro analog shifts the dipole parallel to the axis, completely reversing the dielectric anisotropy from negative to positive, which renders the material useless for vertically aligned liquid crystal displays [2]. In pharmaceutical manufacturing, the specific ortho-fluorine arrangement is strictly required to define the steric conformation, pKa of adjacent functional groups, and precise hydrogen-bonding networks within target protein binding pockets (e.g., KRAS G12C or CGRP receptors)[REFS-1, REFS-3]. Furthermore, replacing the bromine with chlorine (1-chloro-2,3-difluorobenzene) severely diminishes the efficiency of metal-halogen exchange, leading to competing deprotonation side reactions and unacceptable impurity profiles during API scale-up [3].

Scalability and Yield in Continuous Flow Lithiation

In the multikilogram synthesis of the KRAS G12C inhibitor Divarasib, 1-bromo-2,3-difluorobenzene serves as the critical starting material. Transitioning the lithiation and carboxylation of this compound from a traditional batch process to a continuous plug flow reactor (PFR) dramatically improved processability. Using lithium diisopropylamide (LDA) at -45 °C followed by a gaseous CO2 quench in a PFR achieved a 92% yield of 4-bromo-2,3-difluorobenzoic acid [1]. In contrast, the first-generation batch mode required cryogenic conditions (-65 °C) and solid CO2, resulting in a much lower 39% yield over two steps and limiting scalability [1].

Evidence DimensionLithiation/Carboxylation Yield
Target Compound Data92% yield (Continuous flow PFR, -45 °C)
Comparator Or Baseline39% yield (Batch mode, -65 °C, solid CO2)
Quantified Difference53% absolute yield increase and elimination of deep cryogenic requirements
ConditionsLDA in THF, followed by CO2 addition

Validates the compound's exceptional suitability for modern, high-yield continuous-flow manufacturing, reducing cryogenic overhead for API procurement.

Halogen-Metal Exchange Selectivity vs. Chloro Analogs

For the synthesis of complex pharmaceutical intermediates, such as those used in CGRP receptor antagonists, 1-bromo-2,3-difluorobenzene is the strictly preferred precursor for generating 2,3-difluorophenyl lithium. The C-Br bond undergoes rapid, selective lithium-halogen exchange with n-butyllithium at -78 °C, enabling clean nucleophilic addition to ketones (e.g., achieving 55% yield in highly sterically hindered API intermediates) [1]. If a buyer were to substitute 1-chloro-2,3-difluorobenzene to reduce halogen mass, the stronger C-Cl bond resists exchange; instead, the strong base primarily triggers competing ortho-deprotonation at the C-4 or C-6 positions, leading to complex isomeric mixtures and synthesis failure [1].

Evidence DimensionLithium-Halogen Exchange Selectivity
Target Compound DataRapid and selective exchange at C-1 (yielding 2,3-difluorophenyl lithium)
Comparator Or Baseline1-chloro-2,3-difluorobenzene (Resists exchange, undergoes competing ortho-deprotonation)
Quantified DifferenceExclusive C-1 activation vs. mixed C-4/C-6 deprotonation
Conditionsn-BuLi, THF, -78 °C

Ensures predictable regiocontrol during organolithium generation, which is critical for minimizing impurities and maximizing yield in multi-step pharmaceutical syntheses.

Dipole Moment Orientation for Liquid Crystal Dielectric Anisotropy

The exact substitution pattern of fluorinated benzenes strictly dictates the electro-optical behavior of resulting liquid crystal formulations. Derivatives synthesized from 1-bromo-2,3-difluorobenzene possess a strong lateral dipole moment perpendicular to the long molecular axis, which reliably induces a negative dielectric anisotropy (Δε < 0) [1]. In direct contrast, utilizing 1-bromo-3,4-difluorobenzene as the building block aligns the dipole moment parallel to the molecular axis, yielding a positive dielectric anisotropy (Δε > 0) [1].

Evidence DimensionDielectric Anisotropy (Δε)
Target Compound DataNegative (Δε < 0) due to perpendicular lateral dipole
Comparator Or Baseline1-bromo-3,4-difluorobenzene derivatives (Positive, Δε > 0)
Quantified DifferenceComplete reversal of dielectric anisotropy vector
ConditionsNematic and smectic liquid crystal display (LCD) formulations

Procurement for vertically aligned (VA) LCD modes strictly requires the 2,3-difluoro isomer to achieve the necessary negative dielectric anisotropy for proper pixel switching.

Solid-State Dipole Alignment via Halogen Bonding

In the design of polar crystalline materials, the bromine atom in 1-bromo-2,3-difluorobenzene derivatives acts as a critical structure-directing agent. Crystallographic studies demonstrate that brominated 2,3-difluorophenyl silanes form helical structures with parallel dipole alignment, driven by Br···Br halogen-3 synthons [1]. In contrast, the non-brominated 2,3-difluorophenyl baseline analogs default to an antiparallel dipole alignment, which entirely cancels out the macroscopic polarity of the crystal [1].

Evidence DimensionCrystal Dipole Alignment
Target Compound DataParallel alignment (helical structure, macroscopically polar)
Comparator Or BaselineNon-brominated 2,3-difluorophenyl analog (Antiparallel alignment, non-polar)
Quantified DifferenceShift from polarity-canceling antiparallel to polarity-enhancing parallel alignment
ConditionsX-ray crystallographic analysis of silyl derivatives

Essential for materials scientists procuring building blocks for non-linear optical (NLO) materials or ferroelectrics where macroscopic polarity is an absolute requirement.

Continuous-Flow API Manufacturing

Due to its excellent performance in plug flow reactors (yielding 92% in lithiation/carboxylation sequences), 1-bromo-2,3-difluorobenzene is the optimal starting material for scaling up highly substituted pharmaceutical cores, such as the quinazoline scaffold in KRAS G12C inhibitors (e.g., Divarasib) [1].

Synthesis of CGRP Receptor Antagonists

The compound is the preferred precursor for introducing the 2,3-difluorophenyl moiety via selective lithium-halogen exchange. Its predictable reactivity at the C-Br bond prevents the regioselectivity issues seen with chloro-analogs, making it critical for synthesizing complex migraine therapeutics like BMS-846372 and Rimegepant[2].

Vertically Aligned (VA) Liquid Crystal Formulations

Because the 2,3-difluoro substitution pattern uniquely imparts a strong perpendicular dipole moment, this compound is indispensable for manufacturing nematic and smectic liquid crystals with negative dielectric anisotropy, a strict requirement for modern VA-mode display technologies [3].

Development of Polar Crystalline and NLO Materials

The ability of the bromine atom to participate in halogen-3 synthons allows researchers to engineer crystals with parallel dipole alignments. This makes 1-bromo-2,3-difluorobenzene a highly specialized building block for non-linear optical (NLO) materials and ferroelectrics where macroscopic polarity must be maintained in the solid state[4].

XLogP3

2.8

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (97.83%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.83%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (95.65%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

1-Bromo-2,3-difluorobenzene

Dates

Last modified: 08-15-2023

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